MFCD18314460
Description
Compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD22741544) in the evidence often feature halogen substituents (Cl, Br, F), aromatic systems, or functional groups like boronic acids or pyridine derivatives. Such compounds are typically used in pharmaceuticals, agrochemicals, or materials science due to their reactivity and bioavailability .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOFMAFOVRCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684906 | |
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-37-1 | |
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18314460 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
MFCD18314460 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound with different properties.
Substitution: Substitution reactions are common, where functional groups on this compound are replaced with other groups to modify its chemical behavior.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD18314460 has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD18314460 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally and functionally analogous compounds from the evidence, focusing on molecular properties, solubility, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Structural Impact on Bioactivity
- Halogenation : Dichloro-substituted compounds (e.g., CAS 918538-05-3) exhibit enhanced electrophilicity, improving binding to biological targets like viral proteases .
- Boronic Acids : CAS 1046861-20-4’s boronic acid group enables cross-coupling reactions in drug synthesis, though its higher molecular weight reduces GI absorption compared to smaller triazine derivatives .
- Trifluoromethyl Groups : CAS 1533-03-5’s CF₃ group increases metabolic stability but reduces solubility due to hydrophobicity .
Solubility and Drug Likeness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
